molecular formula C17H23N3O2S2 B8361110 Benzenesulfonamide, 4-amino-N-(thioxo(tricyclo(3.3.1.1(sup 3,7))dec-1-ylamino)methyl)- CAS No. 70889-42-8

Benzenesulfonamide, 4-amino-N-(thioxo(tricyclo(3.3.1.1(sup 3,7))dec-1-ylamino)methyl)-

Cat. No. B8361110
Key on ui cas rn: 70889-42-8
M. Wt: 365.5 g/mol
InChI Key: CCXRZQQHYXHRIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04288454

Procedure details

A suspension of 28.25 g. (0.070 mol) of 1-adamantyl-3-(4-acetamidophenylsulfonyl)thiourea and 28 g. (0.70 mol) of sodium hydroxide in 500 ml. of water was refluxed for 1 hour. On cooling, the pH of the mixture was adjusted to 1 by dropwise addition of 6 N hydrochloric acid and the precipitate was recrystallized from methanol-water to give 20.8 g. (83%) of the (aminophenylsulfonyl)thiourea, m.p. 176°-179°.
Name
1-adamantyl-3-(4-acetamidophenylsulfonyl)thiourea
Quantity
0.07 mol
Type
reactant
Reaction Step One
Quantity
0.7 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
(aminophenylsulfonyl)thiourea
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]12([NH:11][C:12]([NH:14][S:15]([C:18]3[CH:23]=[CH:22][C:21]([NH:24]C(=O)C)=[CH:20][CH:19]=3)(=[O:17])=[O:16])=[S:13])[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[CH2:2]1)[CH2:8]2.[OH-].[Na+].Cl.NC1C=CC=CC=1S(NC(N)=S)(=O)=O>O>[C:1]12([NH:11][C:12]([NH:14][S:15]([C:18]3[CH:23]=[CH:22][C:21]([NH2:24])=[CH:20][CH:19]=3)(=[O:17])=[O:16])=[S:13])[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[CH2:2]1)[CH2:8]2 |f:1.2|

Inputs

Step One
Name
1-adamantyl-3-(4-acetamidophenylsulfonyl)thiourea
Quantity
0.07 mol
Type
reactant
Smiles
C12(CC3CC(CC(C1)C3)C2)NC(=S)NS(=O)(=O)C2=CC=C(C=C2)NC(C)=O
Step Two
Name
Quantity
0.7 mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
(aminophenylsulfonyl)thiourea
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=CC=C1)S(=O)(=O)NC(=S)N
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A suspension of 28.25 g
TEMPERATURE
Type
TEMPERATURE
Details
On cooling
CUSTOM
Type
CUSTOM
Details
the precipitate was recrystallized from methanol-water
CUSTOM
Type
CUSTOM
Details
to give 20.8 g

Outcomes

Product
Name
Type
Smiles
C12(CC3CC(CC(C1)C3)C2)NC(=S)NS(=O)(=O)C2=CC=C(C=C2)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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